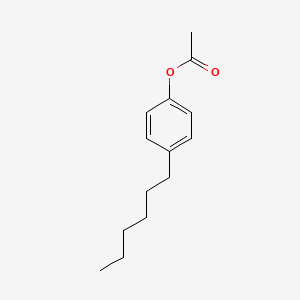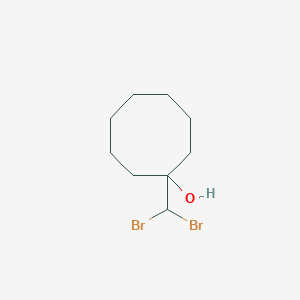
1-(Dibromomethyl)cyclooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)cyclooctan-1-ol is an organic compound with the molecular formula C9H16Br2O It is a derivative of cyclooctanol, where the hydroxyl group is attached to a cyclooctane ring, and the methyl group is substituted with two bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)cyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The process typically involves the following steps:
Bromination of Cyclooctanol: Cyclooctanol is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dibromomethyl)cyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cyclooctanol derivatives with different substituents can be formed.
Elimination Products: Alkenes such as cyclooctene can be produced.
Oxidation Products: Ketones or carboxylic acids derived from cyclooctanol.
Applications De Recherche Scientifique
1-(Dibromomethyl)cyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dibromomethyl)cyclooctan-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity:
Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The compound can undergo elimination reactions to form double bonds, altering its chemical structure.
Oxidation: The hydroxyl group can be oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(Dibromomethyl)cyclooctan-1-ol can be compared with other similar compounds such as:
Cyclooctanol: The parent compound, which lacks the bromine substituents.
1-Bromocyclooctanol: A similar compound with only one bromine atom.
Cyclooctanone: The oxidized form of cyclooctanol.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The combination of the cyclooctane ring and the dibromomethyl group makes it a valuable compound for various chemical transformations and research studies.
Propriétés
Numéro CAS |
54371-08-3 |
|---|---|
Formule moléculaire |
C9H16Br2O |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
1-(dibromomethyl)cyclooctan-1-ol |
InChI |
InChI=1S/C9H16Br2O/c10-8(11)9(12)6-4-2-1-3-5-7-9/h8,12H,1-7H2 |
Clé InChI |
NSMTVXIPIBMZSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)(C(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


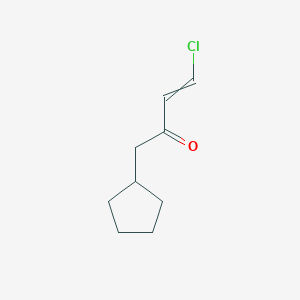
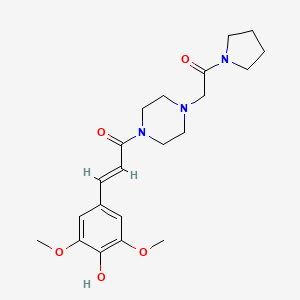
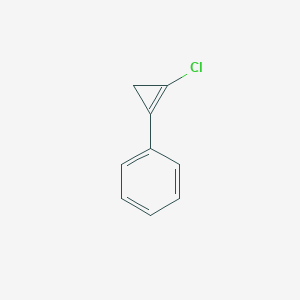
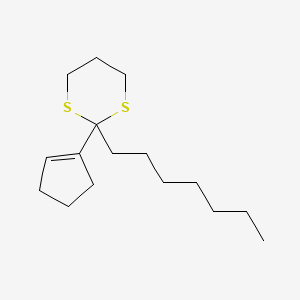
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
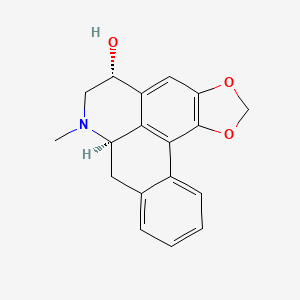
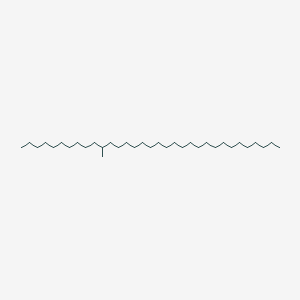
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
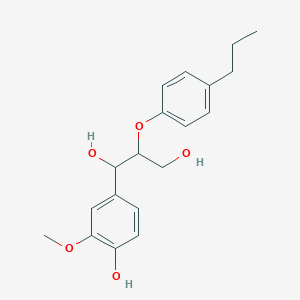


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

